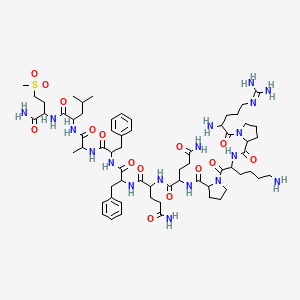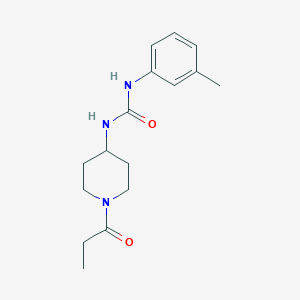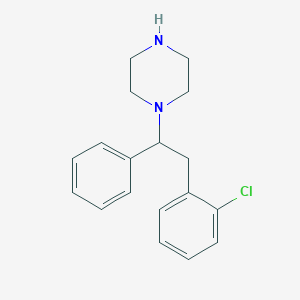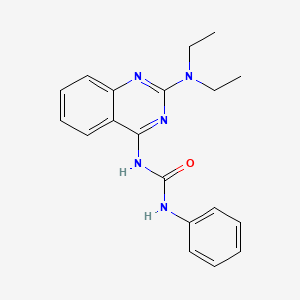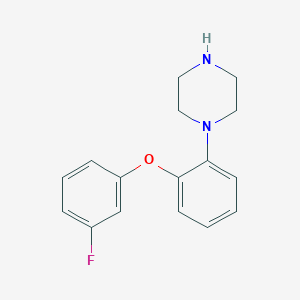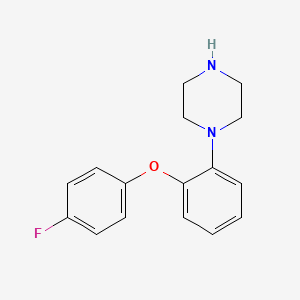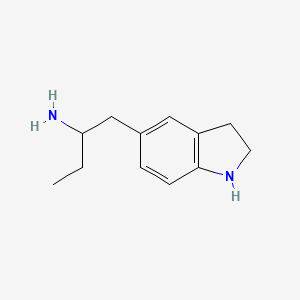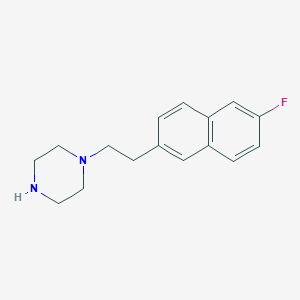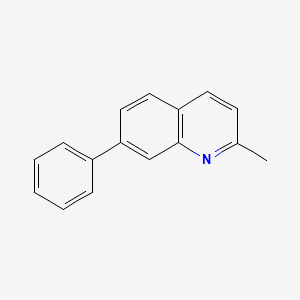
1-(2-(Phenoxymethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Phenoxymethyl)phenyl)piperazine is an organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound features a phenoxymethyl group attached to the phenyl ring, which is further connected to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Phenoxymethyl)phenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. The piperazine is separated from the product stream, which contains various related chemicals .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Phenoxymethyl)phenyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or sulfonium salts.
Major Products:
Oxidation: Oxidized derivatives of the phenyl or piperazine rings.
Reduction: Reduced forms of the compound, often leading to simpler amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2-(Phenoxymethyl)phenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties, including its potential use in drug formulations.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-(Phenoxymethyl)phenyl)piperazine involves its interaction with molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by affecting the permeability of the intestinal epithelium . This is achieved through its interaction with cellular membranes and transport proteins, facilitating the absorption of therapeutic agents.
Comparison with Similar Compounds
1-(2-(Phenoxymethyl)phenyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-Phenylpiperazine
Uniqueness:
- This compound stands out due to its specific phenoxymethyl substitution, which imparts unique chemical and biological properties. This makes it particularly useful in enhancing intestinal permeability with minimal cytotoxicity compared to other derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-[2-(phenoxymethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H20N2O/c1-2-7-16(8-3-1)20-14-15-6-4-5-9-17(15)19-12-10-18-11-13-19/h1-9,18H,10-14H2 |
InChI Key |
WLIGTTARDYGFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)
